N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by the introduction of the benzyl, butyl, and ethoxy groups. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Indazole-3-carboxylic acid: A compound with various biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives .
Properties
CAS No. |
919107-22-5 |
---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-2-butyl-3-ethoxyindazole-6-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-5-13-24-21(26-4-2)18-12-11-17(14-19(18)23-24)20(25)22-15-16-9-7-6-8-10-16/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25) |
InChI Key |
QCSLUDWWRGJULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.